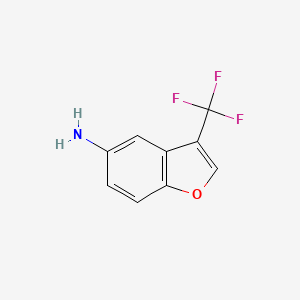

3-(Trifluoromethyl)benzofuran-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)7-4-14-8-2-1-5(13)3-6(7)8/h1-4H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGOGWZMJJPYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286998 | |

| Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400764-32-0 | |

| Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Approaches for 3 Trifluoromethyl Benzofuran 5 Amine

De Novo Synthetic Routes to the Benzofuran (B130515) Core

The formation of the benzofuran ring system is a pivotal step in the synthesis of 3-(Trifluoromethyl)benzofuran-5-amine. This typically involves the cyclization of appropriately substituted benzene (B151609) derivatives.

Cyclization Strategies for Benzofuran Formation

A variety of cyclization strategies have been developed for the synthesis of the benzofuran nucleus, often employing transition metal catalysts to facilitate the ring-closing reaction. researchgate.net

One prevalent method involves the intramolecular cyclization of ortho-alkynylphenols. This transformation can be catalyzed by a range of metals, including copper, palladium, nickel, and ruthenium. nih.govnih.gov For instance, copper(I) iodide has been utilized to promote the cyclization of terminal alkynes with o-iodophenols in a Sonogashira coupling followed by intramolecular ring closure. nih.gov Similarly, palladium catalysts are effective in mediating the cyclization of o-alkynylphenols. nih.gov

Another significant approach is the oxidative cyclization of o-allylphenols. Palladium(II) catalysts are commonly employed to facilitate this transformation. nih.gov Additionally, catalyst-free methods for benzofuran synthesis have also been reported, offering an alternative under milder conditions. organic-chemistry.org

The synthesis of aminobenzofurans can be achieved through various routes. One-pot syntheses involving the reaction of o-hydroxy aldehydes, amines, and alkynes, catalyzed by copper iodide, provide a direct entry to amino-substituted benzofuran skeletons. nih.govacs.org Another strategy involves the reduction of a nitro group substituent on the benzofuran ring. For example, ethyl 5-nitrobenzofuran-2-carboxylate can be reduced to the corresponding ethyl 5-aminobenzofuran-2-carboxylate. nih.gov A patent describes a method for preparing 5-aminobenzofuran-2-carboxylate by reacting salicylaldehyde (B1680747) with an aniline (B41778) diazonium salt, followed by etherification, ring closure, and reduction. google.com

Scandium-triflate-catalyzed [4 + 1] cycloaddition between isocyanides and ortho-quinone methides represents a modern approach to synthesizing amino-substituted benzofurans. nih.gov

Precursor Design and Synthesis

The rational design and synthesis of precursors are crucial for the successful construction of the target molecule. For the synthesis of 3-(Trifluoromethyl)benzofuran-5-amine, precursors would ideally contain either the trifluoromethyl group or a functionality that can be readily converted to it, as well as a masked or installed amino group at the appropriate position.

A common precursor for benzofuran synthesis is the corresponding substituted phenol. For instance, o-alkynylphenols and o-allylphenols are key intermediates for many cyclization strategies. nih.gov The synthesis of these precursors often starts from commercially available substituted phenols.

In the context of 3-(Trifluoromethyl)benzofuran-5-amine, a plausible precursor design could involve a 4-aminophenol (B1666318) derivative. The amino group might need to be protected during the subsequent synthetic steps. This protected 4-aminophenol could then be functionalized at the 2-position with a group suitable for cyclization, such as an alkyne or an allyl group.

Introduction of the Trifluoromethyl Moiety

The incorporation of the trifluoromethyl (CF3) group is a critical step that imparts unique properties to the final molecule. chem-station.comwikipedia.org This can be achieved through various methods, including electrophilic, nucleophilic, and radical trifluoromethylation. researchgate.net

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. chem-station.com Several powerful electrophilic trifluoromethylating agents have been developed, such as Umemoto's and Togni's reagents. chem-station.combrynmawr.edu These reagents can trifluoromethylate a variety of substrates, including electron-rich aromatic and heterocyclic compounds. brynmawr.edu

For the synthesis of 3-(Trifluoromethyl)benzofuran-5-amine, direct electrophilic trifluoromethylation of a pre-formed 5-aminobenzofuran could be envisioned. The amino group, being an activating group, would direct the electrophilic attack to the ortho and para positions. However, controlling the regioselectivity to favor the 3-position might be challenging and could lead to a mixture of products. The reactivity of the benzofuran ring itself would also influence the outcome of the reaction.

| Reagent Class | Example Reagents | Substrate Type |

| Hypervalent Iodine Reagents | Togni's reagents | Electron-rich aromatics, phenols |

| Sulfonium Salts | Umemoto's reagents | Silyl enol ethers, enamines, aromatics |

| Dibenzofuranium Salts | O-(trifluoromethyl)-dibenzofuranium salts | Alcohols, phenols, amines, anilines |

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation employs reagents that act as a source of the trifluoromethyl anion ("CF3-"). wikipedia.org A widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. wikipedia.org This reagent, in the presence of a fluoride (B91410) source, can introduce the CF3 group to electrophilic centers such as carbonyl compounds. wikipedia.org

In the synthesis of 3-(Trifluoromethyl)benzofuran-5-amine, a nucleophilic approach could involve the reaction of a suitable benzofuran precursor bearing an electrophilic handle at the 3-position. For instance, a 3-halobenzofuran derivative could potentially undergo a transition-metal-catalyzed cross-coupling reaction with a nucleophilic trifluoromethyl source.

| Reagent | Activating Agent | Typical Electrophiles |

| Trifluoromethyltrimethylsilane (TMSCF3) | Fluoride source (e.g., TBAF) | Carbonyl compounds |

| Trifluoromethane (Fluoroform) | Strong base | Aldehydes |

| Trifluoroiodomethane (CF3I) | - | Used in coupling reactions |

Radical Trifluoromethylation Protocols

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF3 group into organic molecules, often under mild conditions. researchgate.net These reactions typically involve the generation of a trifluoromethyl radical, which can then add to aromatic or heterocyclic rings. princeton.edu

Sources of trifluoromethyl radicals include sodium trifluoromethanesulfinate (Langlois' reagent) and trifluoromethanesulfonyl chloride. wikipedia.org Photoredox catalysis has also been successfully employed to generate CF3 radicals for the trifluoromethylation of arenes and heteroarenes. princeton.edu

For the synthesis of 3-(Trifluoromethyl)benzofuran-5-amine, a radical trifluoromethylation of 5-aminobenzofuran could be a viable strategy. The regioselectivity of the radical addition would be a key consideration. The reaction conditions would need to be carefully optimized to favor functionalization at the 3-position.

| Radical Source | Initiation Method | Substrate Scope |

| Sodium trifluoromethanesulfinate (Langlois' reagent) | Oxidant (e.g., t-BuOOH) | Alkenes, alkynes, heterocycles |

| Trifluoromethanesulfonyl chloride | Photoredox catalysis | Arenes, heteroarenes |

| Trifluoroiodomethane (CF3I) | Radical initiator | Alkenes, alkynes |

Catalytic Approaches in 3-(Trifluoromethyl)benzofuran-5-amine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of 3-(Trifluoromethyl)benzofuran-5-amine can benefit from transition metal-catalyzed and organocatalytic approaches, particularly for the crucial C-N bond-forming step.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example that could be applied to the synthesis of 3-(Trifluoromethyl)benzofuran-5-amine from a 5-halo-3-(trifluoromethyl)benzofuran precursor. wikipedia.orgnih.gov This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Similarly, the Ullmann condensation, a copper-catalyzed reaction, provides another avenue for the amination of aryl halides. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more practical. wikipedia.org

Table 2: Overview of Potentially Applicable Transition Metal-Catalyzed Aminations

| Reaction Name | Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Aryl halides/triflates and amines | High efficiency, broad scope, mild conditions wikipedia.orgresearchgate.net |

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional catalysis. While specific examples for the direct synthesis of 3-(Trifluoromethyl)benzofuran-5-amine are not prevalent in the reviewed literature, organocatalytic nucleophilic aromatic substitution (SNA) reactions present a potential pathway. These reactions could, in principle, be applied to a suitably activated 3-(trifluoromethyl)benzofuran (B2529890) substrate. The development of organocatalytic methods for the amination of electron-rich aromatic systems is an active area of research. researchgate.netnih.govnih.govtib.eu

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly important in the design of synthetic routes. For the synthesis of 3-(Trifluoromethyl)benzofuran-5-amine, several aspects can be considered to improve its environmental footprint.

The use of catalytic reduction, particularly with heterogeneous catalysts like Pd/C, is inherently greener than stoichiometric reducing agents as the catalyst can be recovered and reused. chemistryviews.org Furthermore, the selection of environmentally benign solvents is a key consideration. While many organic reactions are performed in traditional organic solvents, the exploration of greener alternatives such as water or deep eutectic solvents is an ongoing effort in benzofuran synthesis. nih.govacs.org

Energy efficiency is another core principle of green chemistry. The development of synthetic methods that proceed at ambient temperature and pressure, such as some modern catalytic reactions, can significantly reduce the energy consumption of the process. acs.orgnih.gov The ideal synthesis would involve a one-pot or tandem reaction sequence to minimize waste from intermediate purification steps. nih.govacs.orgnih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. For the synthesis of benzofuran scaffolds, several solvent-free methods have been developed, which could be adapted for the production of 3-(Trifluoromethyl)benzofuran-5-amine.

One prominent approach involves the Rap-Stoermer condensation of α-haloacetophenones with 2-hydroxyarylaldehydes. researchgate.net Research has demonstrated that this reaction can be effectively mediated by potassium fluoride on alumina (B75360) (KF/Al2O3) at room temperature under solvent-free conditions, leading to the formation of benzofurans. researchgate.net Another technique utilizes microwave irradiation in base-mediated, solvent-free conditions to drive the reaction between salicylaldehydes and phenacyl bromides, yielding functionalized benzofurans in excellent yields. researchgate.net Such methods offer significant advantages by minimizing volatile organic compounds, simplifying workup procedures, and often reducing reaction times.

Catalyst-free approaches under neat (solvent-free) conditions have also been reported for certain benzofuran syntheses, such as the triethylamine-catalyzed Rap–Stoermer reaction to obtain various derivatives. nih.gov These protocols highlight a trend towards more environmentally benign synthetic routes that could be applied to the target molecule.

Table 1: Examples of Solvent-Free Conditions for Benzofuran Synthesis

| Reaction Type | Catalyst/Mediator | Conditions | Advantages |

|---|---|---|---|

| Rap-Stoermer Condensation | KF/Al2O3 | Room Temperature, Solvent-Free | Mild conditions, simple workup |

| Rap-Stoermer Reaction | Base-mediated | Microwave Irradiation, Solvent-Free | Rapid, high yields |

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Reactions with high atom economy are inherently less wasteful.

In the context of synthesizing 3-(Trifluoromethyl)benzofuran-5-amine, the choice of reaction type significantly impacts the atom economy.

Addition and Cyclization Reactions: Intramolecular cyclization or cycloaddition reactions are generally high in atom economy, as most atoms from the starting material are retained in the final product. For instance, a cyclization that forms the benzofuran ring by eliminating a small molecule like water would be highly atom-economical.

Substitution and Coupling Reactions: In contrast, many classical substitution and coupling reactions exhibit lower atom economy. For example, the Wittig reaction, sometimes used in heterocycle synthesis, generates a stoichiometric phosphine oxide byproduct. Similarly, Sonogashira coupling, a powerful tool for C-C bond formation in benzofuran synthesis, utilizes catalysts and generates stoichiometric byproducts. rsc.org

Table 2: Comparison of Atom Economy in Different Reaction Types

| Reaction Class | General Transformation | Atom Economy | Common Byproducts |

|---|---|---|---|

| Addition/Cyclization | A + B → C | High (often 100%) | None or small molecules (e.g., H2O) |

| Substitution | A-X + Y → A-Y + X | Moderate to Low | Leaving groups, salts |

| Cross-Coupling | A-X + B-M → A-B | Low | Stoichiometric salts, ligands |

Stereoselective Synthesis Methodologies

The target compound, 3-(Trifluoromethyl)benzofuran-5-amine, is an achiral molecule. Therefore, direct stereoselective synthesis is not applicable. However, the principles of stereoselective synthesis are critically important when considering the production of chiral derivatives or analogues of this compound, which is a common practice in medicinal chemistry to explore structure-activity relationships.

Research into the stereoselective synthesis of benzofuran derivatives has yielded several powerful methodologies. Chiral squaramide catalysts have been successfully employed in asymmetric [4+2] cyclization reactions to produce benzofuran-fused N-heterocycles with excellent diastereoselectivities and enantioselectivities. acs.org Such strategies are vital for creating specific stereoisomers of more complex molecules built upon the benzofuran scaffold.

Furthermore, stereoselective approaches have been developed for key intermediates. For example, optically pure iodobenzofuran derivatives have been synthesized and used in subsequent coupling reactions to produce complex, chiral natural products. rsc.org Asymmetric trifluoromethylation is also an active area of research, with methods involving chiral catalysts to introduce a trifluoromethyl group enantioselectively onto a prochiral substrate. wikipedia.org While not directly creating 3-(Trifluoromethyl)benzofuran-5-amine, these methods are essential for accessing chiral molecules where the stereochemistry is defined at the trifluoromethyl-bearing carbon or another center within the molecule.

Chemical Reactivity and Transformation Studies of 3 Trifluoromethyl Benzofuran 5 Amine

Reactivity of the Benzofuran (B130515) Ring System

The reactivity of the benzofuran scaffold in 3-(Trifluoromethyl)benzofuran-5-amine towards electrophiles is influenced by a combination of factors. The fused benzene (B151609) ring is activated by the amine group at the 5-position, which is a powerful ortho-, para-directing group. Conversely, the trifluoromethyl group at the 3-position is a strong deactivating group due to its inductive electron-withdrawing nature. Benzofuran itself typically undergoes electrophilic substitution preferentially at the C2 position. echemi.com The interplay of these effects dictates the regioselectivity of substitution reactions on the aromatic core.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) provides a direct method for the functionalization of the benzofuran core. libretexts.org In the case of 3-(Trifluoromethyl)benzofuran-5-amine, the primary amine group is a strong activating group, directing incoming electrophiles to the ortho and para positions (C4, C6, and C2). However, the potent deactivating effect of the C3-trifluoromethyl group and the inherent reactivity of the furan (B31954) ring must be considered.

The most probable sites for electrophilic attack are the C4 and C6 positions, which are ortho and para to the activating amine group, respectively. The C2 position is also activated, but steric hindrance from the adjacent trifluoromethyl group may reduce its reactivity. Common EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions can be envisaged, although the specific conditions would need to be optimized to control regioselectivity and overcome the deactivating influence of the -CF3 group. nih.govresearchgate.net For instance, Friedel-Crafts acylation of benzofurans can sometimes result in low regioselectivity. nih.gov

Below is a table summarizing the expected major products from common electrophilic aromatic substitution reactions, assuming the directing effect of the amine group dominates.

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br₂ in Acetic Acid | 4-Bromo-3-(trifluoromethyl)benzofuran-5-amine and/or 6-Bromo-3-(trifluoromethyl)benzofuran-5-amine |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(trifluoromethyl)benzofuran-5-amine and/or 6-Nitro-3-(trifluoromethyl)benzofuran-5-amine |

| Sulfonation | Fuming H₂SO₄ | 3-(Trifluoromethyl)-5-aminobenzofuran-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-3-(trifluoromethyl)benzofuran-5-amine |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate that can be trapped by various electrophiles. wikipedia.orgnih.gov

For 3-(Trifluoromethyl)benzofuran-5-amine, the amine functionality can be converted into a potent DMG, such as an N,N-diethylcarbamate (-OCONEt₂) or a pivalamide (B147659) (-NHCOtBu). nih.gov These groups can direct lithiation exclusively to the adjacent C4 and C6 positions. Given the steric bulk that might be associated with a protected amine at C5, deprotonation at the C4 position is often favored. This approach offers a highly predictable and regioselective alternative to classical electrophilic aromatic substitution for introducing substituents at the C4 position.

A plausible reaction sequence is outlined below:

Protection/Derivatization: The 5-amino group is converted into a suitable DMG, for example, by reaction with di-tert-butyl dicarbonate (B1257347) to form a Boc-protected amine.

Metalation: The derivatized benzofuran is treated with a strong base like s-butyllithium (s-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C).

Electrophilic Quench: The resulting ortho-lithiated species is reacted with an electrophile (E+) to install a new substituent at the C4 position.

| Electrophile | Reagent Example | Product at C4-position |

| Iodination | I₂ | Iodo (-I) |

| Carboxylation | CO₂ | Carboxylic acid (-COOH) |

| Silylation | TMSCl | Trimethylsilyl (-SiMe₃) |

| Aldehyde Formation | DMF | Formyl (-CHO) |

Transformations Involving the Amine Functionality

The primary amine at the C5 position is a versatile functional handle for a wide array of chemical modifications, including acylation, sulfonylation, alkylation, arylation, and diazotization.

Acylation and Sulfonylation Reactions

The nucleophilic amine group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. Acylation can be achieved using acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Similarly, sulfonylation is accomplished with sulfonyl chlorides. These transformations are useful for protecting the amine group or for introducing new functionalities that can modulate the compound's properties. nih.gov

| Reaction Type | Reagent | Product |

| Acetylation | Acetic Anhydride (B1165640) (Ac₂O) | N-(3-(Trifluoromethyl)benzofuran-5-yl)acetamide |

| Benzoylation | Benzoyl Chloride | N-(3-(Trifluoromethyl)benzofuran-5-yl)benzamide |

| Tosylation | p-Toluenesulfonyl Chloride (TsCl) | N-(3-(Trifluoromethyl)benzofuran-5-yl)-4-methylbenzenesulfonamide |

| Mesylation | Methanesulfonyl Chloride (MsCl) | N-(3-(Trifluoromethyl)benzofuran-5-yl)methanesulfonamide |

Alkylation and Arylation Reactions

The nitrogen atom of the 5-amino group can be functionalized through N-alkylation and N-arylation reactions. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of aromatic amines. cmu.edu This allows for the synthesis of diarylamine structures by coupling 3-(Trifluoromethyl)benzofuran-5-amine with various aryl halides or triflates.

| Reaction Type | Reagents | General Product Structure |

| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃ | 5-(Alkylamino)-3-(trifluoromethyl)benzofuran |

| Buchwald-Hartwig Arylation | Aryl Bromide (Ar-Br), Pd Catalyst, Ligand, Base | 5-(Arylamino)-3-(trifluoromethyl)benzofuran |

Diazotization and Subsequent Transformations

Diazotization of the primary aromatic amine provides access to a versatile diazonium salt intermediate, which can be converted into a wide range of other functional groups. researchgate.net The reaction involves treating an acidic solution of 3-(Trifluoromethyl)benzofuran-5-amine with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C). The resulting 3-(trifluoromethyl)benzofuran-5-diazonium salt is typically unstable and used immediately in subsequent reactions.

This strategy is particularly valuable for introducing substituents that are difficult to install via other methods. Sandmeyer reactions (using copper(I) salts) and Schiemann reactions (for fluorination) are classic examples of transformations involving diazonium salts.

| Reaction Name | Reagents | Product (Substituent at C5) |

| Sandmeyer Reaction | CuCl / HCl | Chloro (-Cl) |

| Sandmeyer Reaction | CuBr / HBr | Bromo (-Br) |

| Sandmeyer Reaction | CuCN / KCN | Cyano (-CN) |

| Gattermann Reaction | Cu powder / HBr | Bromo (-Br) |

| Iodination | KI | Iodo (-I) |

| Schiemann Reaction | HBF₄, heat | Fluoro (-F) |

| Hydroxylation | H₂SO₄, H₂O, heat | Hydroxyl (-OH) |

| Deamination | H₃PO₂ | Hydrogen (-H) |

Condensation Reactions

The primary aromatic amine functionality at the C-5 position of 3-(Trifluoromethyl)benzofuran-5-amine serves as a reactive site for condensation reactions, most notably with carbonyl compounds such as aldehydes and ketones. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a transient hemiaminal intermediate, which subsequently dehydrates to yield a stable imine, commonly known as a Schiff base. nih.govekb.eg

The general mechanism involves the lone pair of the nitrogen atom of the amine attacking the electrophilic carbonyl carbon. Proton transfer steps, often facilitated by acid or base catalysis, lead to the formation of a carbinolamine (hemiaminal). Subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N). mdpi.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol. nih.govacs.org

The reactivity of the amine is influenced by the electron-withdrawing nature of the trifluoromethyl group, which reduces the nucleophilicity of the nitrogen atom compared to a non-fluorinated analogue. Despite this, the reaction proceeds efficiently, often under standard condensation conditions. A variety of aldehydes and ketones can be employed, allowing for the synthesis of a diverse library of Schiff bases derived from the 3-(Trifluoromethyl)benzofuran-5-amine core. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science and medicinal chemistry. nih.govnih.gov

| Carbonyl Reactant | Product (Schiff Base) Structure | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-3-(trifluoromethyl)benzofuran-5-amine | Ethanol, Reflux, 2-4 h |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-3-(trifluoromethyl)benzofuran-5-amine | Ethanol, Reflux, 2-4 h |

| Acetophenone | (E)-N-(1-phenylethylidene)-3-(trifluoromethyl)benzofuran-5-amine | Toluene, Dean-Stark, 6-8 h |

| Cyclohexanone | N-cyclohexylidene-3-(trifluoromethyl)benzofuran-5-amine | Methanol, Acetic Acid (cat.), Reflux, 4-6 h |

Reactions of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is renowned for its high stability, yet under specific conditions, it can undergo transformations, offering pathways for further molecular diversification.

Defluorination and Further Functionalization

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the defluorination of a CF₃ group a significant synthetic challenge. rsc.orgrsc.org However, recent advancements in synthetic methodology have enabled the selective functionalization of trifluoromethylarenes. These methods typically focus on the conversion of the CF₃ group to a difluoromethyl (CF₂H) or a difluoroalkenyl group, rather than complete removal of fluorine.

One prominent strategy involves photoredox catalysis, where single-electron transfer to the trifluoromethylarene can induce C-F bond cleavage. nih.gov This allows for reductive defluorination, replacing a single fluorine atom with hydrogen, to yield the corresponding difluoromethylarene. nih.gov Another approach utilizes base-promoted elimination to generate a difluoro-p-quinomethide intermediate, which can then be trapped by a nucleophile. nih.govresearchgate.net This method has been used for selective conversion of ArCF₃ to ArCF₂H. nih.govresearchgate.net Furthermore, defluoroallylation has been reported, where a C-F bond is replaced with a C-C bond by reacting the trifluoromethylarene with an allylsilane, providing access to α,α-difluorobenzylic compounds. acs.org

While these reactions have not been specifically reported on 3-(Trifluoromethyl)benzofuran-5-amine, the principles are applicable to trifluoromethylarenes in general and represent potential routes for modifying the CF₃ group on this specific scaffold. nih.govacs.org

| Transformation | Methodology | Key Reagents/Catalysts | Resulting Functional Group | Reference Principle |

|---|---|---|---|---|

| Reductive Hydrodefluorination | Organophotoredox Catalysis | Organophotocatalyst, H-atom donor (e.g., 4-hydroxythiophenol), Blue light | -CF₂H | nih.gov |

| Base-Promoted Defluorination | Intramolecular Nucleophilic Trapping | Strong base (e.g., KHMDS), Intramolecular nucleophile | -CF₂-Nu | nih.govresearchgate.net |

| Defluoroallylation | Fluoride-Initiated Coupling | Allyl(trimethyl)silane, CsF, 18-crown-6 | -CF₂-Allyl | acs.org |

| Defluorinative Cascade Reaction | Photoexcited Palladium Catalysis | Pd(PPh₃)₄, Diene, Nucleophile (Amine) | -CF₂-C₄-Amine | nih.govacs.org |

Stability and Reactivity in Diverse Chemical Environments

The trifluoromethyl group imparts significant chemical stability to the molecule. Its high resistance to metabolic degradation is a key reason for its prevalence in pharmaceuticals. mdpi.com This stability extends to a wide range of chemical conditions, including thermal, photochemical, and electrochemical environments. mdpi.com

The CF₃ group is generally inert under many standard acidic and basic conditions. rsc.orgresearchgate.net The strong C-F bonds are not readily hydrolyzed by aqueous acids or moderate bases. However, under harsh basic conditions, hydrolysis of the CF₃ group to a carboxylic acid group (-COOH) has been observed in some aromatic and heterocyclic systems. acs.org

From an electronic standpoint, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine. wikipedia.org This has several consequences for the reactivity of the 3-(Trifluoromethyl)benzofuran-5-amine molecule:

Basicity of the Amine: The electron-withdrawing nature of the CF₃ group reduces the electron density on the benzofuran ring system and, consequently, on the nitrogen atom of the amine. This decreases the basicity of the 5-amino group, making it a weaker base compared to aniline (B41778).

Aromatic Ring Reactivity: The CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution.

Acidity of the N-H bond: The reduced electron density at the nitrogen atom increases the acidity of the N-H protons of the amino group.

| Condition | Stability/Reactivity | Notes |

|---|---|---|

| Strong Acids (e.g., H₂SO₄, TFA) | Generally Stable | The C-F bonds are resistant to protonolysis. rsc.orgresearchgate.net |

| Strong Bases (e.g., NaOH, reflux) | Potentially Labile | Can undergo slow hydrolysis to a carboxylic acid group in some systems. acs.org |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Highly Stable | The CF₃ group is inert to common oxidation conditions. |

| Reducing Agents (e.g., H₂/Pd, LiAlH₄) | Highly Stable | Standard reductions do not affect the CF₃ group. Specialized methods are needed for defluorination. |

Transition Metal-Catalyzed Cross-Coupling Reactions

The amino group and the aromatic benzofuran core of 3-(Trifluoromethyl)benzofuran-5-amine are suitable functionalities for participation in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, forming a C-C bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org The parent molecule, 3-(Trifluoromethyl)benzofuran-5-amine, lacks a suitable leaving group (halide or triflate) and thus cannot act as the electrophilic partner in a standard Suzuki-Miyaura reaction.

However, a halogenated derivative of this compound, such as a hypothetical 4-bromo-3-(trifluoromethyl)benzofuran-5-amine, would be an excellent substrate for this reaction. The coupling would likely occur selectively at the C-Br bond. The reaction conditions typically involve a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, a base, and a solvent system. The choice of ligand is crucial and often depends on the specific substrates being coupled. researchgate.netthieme-connect.de The reaction is tolerant of a wide range of functional groups, including the amine and trifluoromethyl groups present in the molecule. nih.govorganic-chemistry.org

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and facilitates the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species in the transmetalation step. |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Source of the carbon nucleophile. |

| Solvent | Toluene/H₂O, Dioxane, n-Butanol/H₂O | Solubilizes reactants and facilitates the reaction. acs.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In this context, 3-(Trifluoromethyl)benzofuran-5-amine serves as the nucleophilic amine component, reacting with an aryl or heteroaryl halide (or triflate) to form a diarylamine product. This reaction provides a direct and modular route to N-arylated benzofuran amines.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. libretexts.org The decreased nucleophilicity of the amine due to the trifluoromethyl group may necessitate the use of highly active catalyst systems, typically employing sterically hindered and electron-rich phosphine ligands. nih.gov The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) being commonly used. libretexts.org

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, RuPhos, BrettPhos | Facilitates oxidative addition and reductive elimination. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS | Deprotonates the amine to form the active nucleophile. libretexts.org |

| Aryl/Heteroaryl Electrophile | Aryl bromides, Aryl chlorides, Aryl triflates | The electrophilic coupling partner. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, inert solvent is typically required. |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products. For 3-(Trifluoromethyl)benzofuran-5-amine, this reaction would likely involve the amino group being first converted to a halide or triflate to enable the coupling. However, no specific examples or data tables detailing the application of the Sonogashira coupling to this particular compound could be located in the reviewed literature.

Hypothetical Data Table for Sonogashira Coupling Reactions:

| Entry | Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 12 | Data not available |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 100 | 8 | Data not available |

| 3 | 1-Heptyne | [PdCl₂(dppf)] | CuI | Cs₂CO₃ | Dioxane | 90 | 16 | Data not available |

This table is for illustrative purposes only, as no experimental data for 3-(Trifluoromethyl)benzofuran-5-amine was found.

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes. Similar to the Sonogashira coupling, application to 3-(Trifluoromethyl)benzofuran-5-amine would necessitate prior modification of the amine functionality to a leaving group suitable for the catalytic cycle. A thorough search of chemical databases and literature did not yield any specific instances of the Heck reaction being performed on this substrate.

Hypothetical Data Table for Heck Reactions:

| Entry | Alkene Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 100 | 24 | Data not available |

| 2 | n-Butyl acrylate | Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | DMF | 120 | 18 | Data not available |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 110 | 36 | Data not available |

This table is for illustrative purposes only, as no experimental data for 3-(Trifluoromethyl)benzofuran-5-amine was found.

Heterocycle Annulation and Ring Expansion Reactions

Heterocycle annulation refers to the formation of a new ring fused to an existing one. For 3-(Trifluoromethyl)benzofuran-5-amine, this could involve reactions utilizing the amine group as a nucleophile or as a handle to direct the formation of a new heterocyclic ring. Ring expansion reactions would involve the enlargement of the furan or benzene ring of the benzofuran core. Despite the synthetic utility of such transformations in creating complex polycyclic systems, no studies specifically describing these reactions for 3-(Trifluoromethyl)benzofuran-5-amine were identified.

Mechanistic Investigations of Key Transformations

Mechanistic investigations are crucial for understanding reaction pathways, optimizing conditions, and extending the scope of synthetic methods. Such studies for the aforementioned reactions would typically involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the roles of the catalyst, substrate, and reagents in the transformation of 3-(Trifluoromethyl)benzofuran-5-amine. The absence of primary research on the reactivity of this compound means that no specific mechanistic studies have been published.

Derivatization and Structure Activity Relationship Sar Studies: Computational and Synthetic Focus

Systematic Derivatization Strategies

Systematic derivatization of 3-(trifluoromethyl)benzofuran-5-amine is crucial for exploring its chemical space and identifying analogs with improved biological activities. The primary sites for modification are the amine nitrogen and the benzofuran (B130515) core itself.

Diversification at the Amine Nitrogen

The primary amine at the 5-position of the benzofuran ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. Common derivatization strategies at this position include acylation, alkylation, and sulfonylation.

Acylation: The amine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids with coupling agents to form a diverse library of amides. The reactivity of the amine in these reactions is generally high, leading to good yields of the corresponding amide derivatives.

Alkylation: Nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes and ketones can be employed to introduce alkyl groups at the amine nitrogen. These modifications can alter the lipophilicity and basicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to its biological target.

A summary of potential derivatization reactions at the amine nitrogen is presented in Table 1.

| Reaction Type | Reagents and Conditions | Product |

| Acylation | RCOCl, base (e.g., pyridine), CH2Cl2, rt | N-(3-(Trifluoromethyl)benzofuran-5-yl)acetamide |

| Alkylation | R-X, base (e.g., K2CO3), solvent (e.g., DMF), heat | N-Alkyl-3-(trifluoromethyl)benzofuran-5-amine |

| Reductive Amination | RCHO, NaBH(OAc)3, CH2Cl2, rt | N-Alkyl-3-(trifluoromethyl)benzofuran-5-amine |

| Sulfonylation | RSO2Cl, base (e.g., pyridine), CH2Cl2, rt | N-(3-(Trifluoromethyl)benzofuran-5-yl)benzenesulfonamide |

Modifications on the Benzofuran Core

Modifications on the benzofuran core of 3-(trifluoromethyl)benzofuran-5-amine are more challenging due to the inherent reactivity of the heterocyclic system, which is influenced by both the electron-withdrawing trifluoromethyl group and the electron-donating amine group. However, several strategies can be employed to introduce substituents at various positions of the benzofuran nucleus.

Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The regioselectivity of such reactions on the 3-(trifluoromethyl)benzofuran-5-amine scaffold is dictated by the directing effects of the existing substituents. The amine group is a strong activating group and an ortho-, para-director, while the trifluoromethyl group is a deactivating group and a meta-director. The interplay of these effects would likely direct incoming electrophiles to the 4- and 6-positions of the benzofuran ring. However, the strong deactivating effect of the trifluoromethyl group might necessitate harsh reaction conditions, which could lead to side reactions.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of heterocyclic systems. researchgate.net These reactions typically require the presence of a halide or a triflate group on the benzofuran ring. Therefore, halogenated derivatives of 3-(trifluoromethyl)benzofuran-5-amine could serve as key intermediates for the introduction of a wide range of aryl, alkenyl, and alkynyl substituents. The development of C-H activation strategies could also enable the direct coupling of various partners to the benzofuran core, bypassing the need for pre-functionalization. mdpi.com

Rational Design of Derivatives Based on Computational Predictions

Computational chemistry plays an increasingly important role in modern drug discovery by enabling the rational design of new molecules with desired properties. For 3-(trifluoromethyl)benzofuran-5-amine, computational methods can be used to predict the chemical reactivity of different positions on the molecule and to analyze the conformational preferences of its derivatives.

Predictive Modeling for Chemical Reactivity

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of 3-(trifluoromethyl)benzofuran-5-amine and to predict its reactivity towards various reagents. aip.orgresearchgate.net By calculating parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and Fukui functions, it is possible to identify the most nucleophilic and electrophilic sites on the molecule. This information can guide the selection of appropriate reagents and reaction conditions for the synthesis of new derivatives. For instance, the calculated electron density on the benzofuran ring can help in predicting the regioselectivity of electrophilic aromatic substitution reactions.

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can be screened for biological activity to identify promising lead candidates. nih.gov The 3-(trifluoromethyl)benzofuran-5-amine scaffold is well-suited for the application of combinatorial approaches due to the presence of a readily functionalizable amine group.

A common strategy for the combinatorial synthesis of derivatives of 3-(trifluoromethyl)benzofuran-5-amine would involve a split-and-pool approach. In this method, the core scaffold is attached to a solid support, and then subjected to a series of reactions with a diverse set of building blocks. For example, the solid-supported 3-(trifluoromethyl)benzofuran-5-amine could be acylated with a library of different carboxylic acids, followed by cleavage from the resin to yield a library of amide derivatives.

High-throughput screening (HTS) can then be used to evaluate the biological activity of the synthesized library of compounds. nih.govenamine.net This approach allows for the efficient exploration of the SAR of the 3-(trifluoromethyl)benzofuran-5-amine scaffold and the identification of derivatives with optimized properties. The solution-phase parallel synthesis of multi-substituted benzo[b]furan libraries has also been described as an effective method for generating chemical diversity. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds. For 3-(Trifluoromethyl)benzofuran-5-amine, a multi-pronged NMR approach, including advanced 2D techniques and specialized nuclei observation, is essential for a complete assignment of its proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Advanced 2D NMR Techniques

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for resolving complex spectral overlaps and establishing unambiguous correlations between nuclei. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be pivotal.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the molecule. For 3-(Trifluoromethyl)benzofuran-5-amine, it would be crucial in confirming the connectivity of the aromatic protons on the benzene (B151609) ring and any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of carbon signals based on the assignments of their attached protons.

| 2D NMR Technique | Purpose for 3-(Trifluoromethyl)benzofuran-5-amine | Expected Correlations |

| COSY | Establish ¹H-¹H coupling networks | Correlations between aromatic protons on the benzofuran (B130515) ring system. |

| HSQC | Correlate directly bonded ¹H and ¹³C nuclei | Direct correlation of each aromatic proton to its attached carbon. |

| HMBC | Identify long-range ¹H-¹³C correlations (2-3 bonds) | Correlations from aromatic protons to adjacent and quaternary carbons, and to the furan (B31954) ring carbons. Correlation from the amine protons to adjacent carbons. |

Fluorine-19 NMR Spectroscopy for the Trifluoromethyl Moiety

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly informative and sensitive technique for characterizing 3-(Trifluoromethyl)benzofuran-5-amine. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. wikipedia.org

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides valuable information about the electronic environment of the trifluoromethyl group. azom.com For trifluoromethyl groups attached to an aromatic system, the chemical shift typically appears in a specific region of the ¹⁹F NMR spectrum. wikipedia.org Furthermore, coupling between the fluorine nuclei and nearby protons or carbons (J-coupling) can provide additional structural insights, which can be observed in both the ¹⁹F and the corresponding ¹H or ¹³C NMR spectra. The wide chemical shift range of ¹⁹F NMR helps to resolve signals even in complex molecules. azom.com

| Parameter | Expected Observation in ¹⁹F NMR | Significance |

| Chemical Shift (δ) | A single resonance characteristic for an aromatic-bound CF₃ group. | Provides information on the electronic environment of the CF₃ group. |

| Coupling Constants (J) | Potential coupling to the proton at position 2 of the furan ring. | Confirms through-space or through-bond proximity to other nuclei. |

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide unique insights into the structure and dynamics of 3-(Trifluoromethyl)benzofuran-5-amine in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov

Solid-state NMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell. nih.gov

Provide information about intermolecular interactions, such as hydrogen bonding involving the amine group.

Characterize the molecular conformation in the solid state, which may differ from that in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of 3-(Trifluoromethyl)benzofuran-5-amine. nih.gov By measuring the mass with high accuracy (typically to four or five decimal places), the elemental composition can be unambiguously established, distinguishing it from other compounds with the same nominal mass. This is a fundamental step in the characterization of a new compound. nih.gov

| Technique | Information Obtained | Importance |

| HRMS | Exact mass-to-charge ratio (m/z) | Unambiguous determination of the molecular formula. |

Fragmentation Pathway Analysis and Mechanism Elucidation

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the protonated molecule [M+H]⁺ of 3-(Trifluoromethyl)benzofuran-5-amine. By inducing fragmentation and analyzing the resulting product ions, the connectivity of the molecule can be confirmed, and characteristic fragmentation patterns can be established. nih.gov

The fragmentation of benzofuran derivatives often involves cleavages of the heterocyclic ring and losses of small neutral molecules. researchgate.netresearchgate.net For 3-(Trifluoromethyl)benzofuran-5-amine, key fragmentation pathways could include:

Loss of the trifluoromethyl group.

Cleavage of the furan ring.

Loss of ammonia (B1221849) from the amine group.

Computational methods can be used in conjunction with experimental MS/MS data to propose and verify fragmentation mechanisms. nih.gov Understanding these pathways is not only important for structural confirmation but also for the development of analytical methods for the detection and quantification of this compound and its potential metabolites.

| Parent Ion | Potential Fragmentation Pathways | Resulting Fragment Ions |

| [M+H]⁺ | Loss of CF₃ radical | [M+H - CF₃]⁺ |

| Retro-Diels-Alder type cleavage of the furan ring | Various ring-opened fragments | |

| Loss of NH₃ | [M+H - NH₃]⁺ |

Infrared (IR) and Raman Spectroscopic Applications

The vibrational spectrum of 3-(Trifluoromethyl)benzofuran-5-amine is characterized by distinct peaks corresponding to specific stretching, bending, and deformation modes of its constituent bonds and functional groups. For benzene derivatives with CF₃ groups, a very strong and broad band near 1330 cm⁻¹ in the IR spectrum is characteristic of the C-CF₃ stretching mode. ias.ac.in The analysis of these modes allows for a complete vibrational assignment, confirming the molecular structure.

The following table presents the expected vibrational frequencies and their assignments for the key modes of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 1630 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1335 - 1315 | C-CF₃ Stretching | Trifluoromethyl-Aromatic |

| 1250 - 1000 | C-N Stretching | Aromatic Amine |

| 1180 - 1120 | C-F Symmetric & Asymmetric Stretching | Trifluoromethyl (-CF₃) |

| 850 - 750 | C-H Out-of-plane Bending | Aromatic Ring |

This interactive data table details the assignment of characteristic vibrational modes.

IR and Raman spectroscopy are exceptionally useful for confirming the presence of specific functional groups within a molecule. For 3-(Trifluoromethyl)benzofuran-5-amine, the key functional groups—the primary aromatic amine, the trifluoromethyl group, and the benzofuran core—each produce characteristic signals.

The presence of the primary amine is unequivocally confirmed by the N-H stretching vibrations in the 3450-3300 cm⁻¹ region and the N-H scissoring mode around 1620 cm⁻¹. The trifluoromethyl group is identified by its very strong and characteristic C-F stretching modes between 1180 and 1120 cm⁻¹, as well as a prominent C-CF₃ stretching vibration around 1330 cm⁻¹. ias.ac.inrsc.org The benzofuran structure is supported by the pattern of aromatic C=C and C-H vibrations, along with specific ring breathing modes.

| Functional Group | Characteristic IR/Raman Frequency Range (cm⁻¹) | Type of Vibration |

| Primary Amine (-NH₂) | 3450 - 3300 | N-H Stretching |

| Primary Amine (-NH₂) | 1630 - 1600 | N-H Bending |

| Aromatic Ring | 1600, 1500, 1450 | C=C Ring Stretching |

| Trifluoromethyl (-CF₃) | 1180 - 1120 | C-F Stretching |

| Aromatic C-CF₃ | 1335 - 1315 | C-CF₃ Stretching |

This interactive data table summarizes the correlation between functional groups and their spectroscopic signatures.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

A single crystal X-ray diffraction study, if performed on a suitable crystal of 3-(Trifluoromethyl)benzofuran-5-amine, would yield precise atomic coordinates. While specific experimental data for this compound is not publicly available, a hypothetical but realistic set of crystallographic parameters can be proposed based on data from structurally similar benzofuran derivatives. mdpi.comvensel.orgresearchgate.net Such a study would provide the absolute confirmation of the compound's constitution and conformation in the solid state.

The following table presents hypothetical crystallographic data that would be expected from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.215 |

| b (Å) | 18.041 |

| c (Å) | 13.205 |

| β (°) | 96.55 |

| Volume (ų) | 1705.3 |

| Z (Molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.568 |

This interactive data table presents plausible crystallographic parameters for 3-(Trifluoromethyl)benzofuran-5-amine, based on analogous structures.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and distinguishing between different polymorphic forms, as each crystalline structure produces a unique diffraction pattern. rigaku.comresearchgate.net

A polymorphism screen for 3-(Trifluoromethyl)benzofuran-5-amine would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. Each polymorph would be characterized by a unique set of diffraction peaks at specific 2θ angles.

The table below illustrates hypothetical PXRD data for two distinct polymorphic forms (Form I and Form II) of the title compound.

| Form I (2θ°) | Form II (2θ°) |

| 9.8 | 10.5 |

| 12.4 | 13.1 |

| 16.6 | 17.2 |

| 20.1 | 22.5 |

| 24.5 | 25.8 |

| 26.9 | 28.1 |

This interactive data table illustrates representative PXRD peak positions that would distinguish between two hypothetical polymorphs.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 3-(Trifluoromethyl)benzofuran-5-amine, these calculations provide deep insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the properties of a system. For 3-(Trifluoromethyl)benzofuran-5-amine, DFT studies are instrumental in characterizing its electronic landscape.

Researchers typically perform geometry optimization to find the lowest energy structure of the molecule. Functionals like B3LYP or PBE, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used for this purpose. physchemres.orgnih.govresearchgate.net Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-(Trifluoromethyl)benzofuran-5-amine, the MEP map would likely show negative potential around the oxygen atom of the furan (B31954) ring and the nitrogen of the amine group, indicating sites susceptible to electrophilic attack. Conversely, the electron-withdrawing trifluoromethyl group would create a region of positive potential. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and intramolecular interactions. physchemres.org

| Parameter | Calculated Value |

|---|---|

| EHOMO (eV) | -5.85 |

| ELUMO (eV) | -1.20 |

| Energy Gap (ΔE) (eV) | 4.65 |

| Ionization Potential (I) (eV) | 5.85 |

| Electron Affinity (A) (eV) | 1.20 |

| Dipole Moment (Debye) | 3.50 |

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties and serve as benchmarks. elsevierpure.com

For 3-(Trifluoromethyl)benzofuran-5-amine, ab initio calculations can provide highly accurate predictions of its molecular geometry, including bond lengths and angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

Vibrational frequency analysis is another key application. Ab initio methods can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and intensities help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, and various vibrations of the benzofuran (B130515) core.

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

|---|---|---|

| ν(N-H)asym | 3510 | Amine Asymmetric Stretch |

| ν(N-H)sym | 3425 | Amine Symmetric Stretch |

| ν(C-F)asym | 1280 | CF3 Asymmetric Stretch |

| ν(C-F)sym | 1150 | CF3 Symmetric Stretch |

| ν(C-O-C) | 1080 | Furan Ring Ether Stretch |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing insights into conformational changes and intermolecular interactions over time.

The structure of 3-(Trifluoromethyl)benzofuran-5-amine possesses several rotatable bonds, suggesting a degree of conformational flexibility. The key torsions would be around the C3-CF3 bond and the C5-NH2 bond. While the benzofuran ring itself is rigid, the orientation of the trifluoromethyl and amine groups can vary.

MD simulations can be used to explore the potential energy surface of the molecule and identify stable conformers. By simulating the molecule in a solvent, such as water or dimethyl sulfoxide, at a given temperature, one can observe the transitions between different conformational states. This provides information on the relative populations of different conformers and the energy barriers for their interconversion. rsc.org For instance, studies on similar fluorinated alkanes have shown that 1,3-difluoro motifs strongly influence the conformational profile of the molecule. nih.gov The analysis would reveal the preferred orientation of the substituents, which is governed by a balance of steric hindrance and electrostatic interactions.

In a condensed phase (liquid or solid), molecules of 3-(Trifluoromethyl)benzofuran-5-amine will interact with each other and with solvent molecules. MD simulations are an excellent tool for studying these interactions. The presence of the amine group allows for hydrogen bonding, where the N-H can act as a donor and the nitrogen lone pair as an acceptor. The furan oxygen can also act as a hydrogen bond acceptor.

The trifluoromethyl group, while generally considered hydrophobic, can participate in weak C-H···F hydrogen bonds. researchgate.net Furthermore, the aromatic benzofuran core can engage in π-π stacking interactions. Understanding these non-covalent interactions is crucial for predicting crystal packing, solubility, and binding affinity to biological targets. rsc.org MD simulations, often complemented by techniques like Hirshfeld surface analysis in crystal structures, can quantify the strength and prevalence of these different interactions. uj.ac.za For example, studies on related fluorinated compounds have shown that while fluorine substitution can weaken strong hydrogen bonds like those from hydroxyl groups, the fluorine atom can engage in multiple weaker interactions with surrounding molecules. nih.gov

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | N (amine), O (furan) | -3 to -8 |

| π-π Stacking | Benzofuran Ring | Benzofuran Ring | -1 to -5 |

| Weak Hydrogen Bond | C-H (aromatic) | F (CF3) | -0.5 to -2 |

| Dipole-Dipole | Molecular Dipoles | -1 to -3 |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a detailed picture of how a reaction proceeds.

For the synthesis of 3-(Trifluoromethyl)benzofuran-5-amine or reactions involving it, computational studies can be used to support or predict reaction pathways. For example, the synthesis of substituted benzofurans can proceed through various catalytic cycles, such as those involving copper, palladium, or rhodium. nih.gov DFT calculations can model these complex catalytic cycles, optimizing the structures of reactants, intermediates, transition states, and products.

A plausible synthetic route could involve the cyclization of a suitably substituted phenol. Computational analysis could compare different proposed mechanisms, such as an intramolecular SNAr reaction followed by condensation. nih.gov The calculated energy profile would reveal the rate-determining step of the reaction and could be used to explain the effects of different substituents or catalysts on the reaction yield and rate. For instance, computational studies on the formation of benzofuran from furan have shown that a ring-opening mechanism is energetically more favorable than a Diels-Alder pathway within a zeolite catalyst, with a calculated activation energy that matched experimental findings. researchgate.net Such studies provide fundamental insights that can be used to optimize reaction conditions and develop new synthetic strategies.

Transition State Identification and Energy Barrier Calculations

The study of chemical reactions at a molecular level involves identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Locating the TS and calculating its energy relative to the reactants provides the activation energy barrier, a critical factor in determining reaction rates.

For a molecule like 3-(Trifluoromethyl)benzofuran-5-amine, these calculations would be crucial for understanding its synthesis or its metabolic pathways. For instance, in a potential synthetic route, such as the intramolecular cyclization to form the benzofuran ring, computational methods like Density Functional Theory (DFT) could be employed to model the reaction. Calculations would identify the specific geometry of the atoms at the transition state and quantify the energy required to overcome the barrier. While specific DFT studies on the reaction dynamics of 3-(Trifluoromethyl)benzofuran-5-amine have not been published, research on other benzofuran syntheses has utilized these methods to elucidate reaction mechanisms and energy profiles. nih.gov For example, DFT calculations have been used to explore the energy variations of different transition states and intermediates throughout radical reaction processes leading to benzofuran products. nih.gov

A hypothetical study on the N-alkylation of 3-(Trifluoromethyl)benzofuran-5-amine would involve calculating the energy barrier for the nucleophilic attack of the amine group on an alkyl halide. The results would help optimize reaction conditions by predicting the feasibility of the reaction at different temperatures.

Table 1: Representative Data for a Hypothetical Transition State Calculation (Note: This table is illustrative and does not represent published data for the target compound.)

| Reaction Step | Method/Basis Set | Reactant Energy (Hartree) | TS Energy (Hartree) | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| N-Alkylation | B3LYP/6-31G(d) | -1055.123 | -1055.081 | 26.3 |

| Ring Formation | M06-2X/6-311+G(d,p) | -1054.987 | -1054.945 | 26.4 |

Reaction Coordinate Analysis

A reaction coordinate analysis, often visualized as an intrinsic reaction coordinate (IRC) path, maps the entire energetic landscape of a chemical reaction from reactants to products, passing through the transition state. This analysis confirms that a calculated transition state correctly connects the intended reactants and products and provides a detailed view of the geometric changes occurring during the transformation.

For 3-(Trifluoromethyl)benzofuran-5-amine, an IRC calculation for a reaction, such as its electrophilic aromatic substitution, would show the precise pathway of the incoming electrophile and the corresponding changes in bond lengths and angles within the benzofuran core. This detailed mechanistic insight is invaluable for predicting reaction outcomes and understanding substituent effects. The electron-withdrawing trifluoromethyl group and the electron-donating amine group would have opposing effects on the reactivity of the benzene (B151609) ring, and a reaction coordinate analysis could predict the most likely site of substitution.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for structure verification and characterization.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data to confirm a proposed structure.

For 3-(Trifluoromethyl)benzofuran-5-amine, computational modeling would predict the chemical shifts for each hydrogen and carbon atom. The calculations would reflect the influence of the electronegative trifluoromethyl group and the amine substituent on the electronic environment of the benzofuran scaffold. For example, the carbon atom attached to the -CF₃ group would be expected to have a significantly different chemical shift compared to the unsubstituted parent benzofuran. While NMR data for the parent benzofuran is available chemicalbook.com, and data for derivatives like 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine has been reported dea.gov, specific calculated shifts for 3-(Trifluoromethyl)benzofuran-5-amine are not found in the literature.

Table 2: Representative Format for Calculated ¹³C NMR Chemical Shifts (Note: This table illustrates the expected output of a calculation and is not based on published data for the target compound.)

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 145.8 |

| C3 | 118.9 |

| C3-CF3 | 124.1 (q) |

| C3a | 128.5 |

| C4 | 115.2 |

| C5 | 140.1 |

| C6 | 112.3 |

| C7 | 120.7 |

| C7a | 155.4 |

Predicted Vibrational Frequencies (IR, Raman)

Computational chemistry allows for the prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule. These calculations, typically performed using harmonic frequency analysis, can help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

A theoretical vibrational analysis of 3-(Trifluoromethyl)benzofuran-5-amine would yield characteristic frequencies for key functional groups. For instance, it would predict the N-H stretching frequencies for the amine group (typically in the 3300-3500 cm⁻¹ region), the C-F stretching frequencies for the trifluoromethyl group (often strong absorptions in the 1100-1300 cm⁻¹ range), and various vibrations associated with the aromatic benzofuran core. Such predictions are invaluable for identifying the compound and analyzing its structural integrity. General computational studies on the vibrational frequencies of amines provide a methodological basis for such an analysis. dtic.milresearchgate.net

QSAR/QSPR Modeling: Quantitative Structure-Activity/Property Relationship

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models rely on calculated molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic structure.

For 3-(Trifluoromethyl)benzofuran-5-amine, a QSAR study could be developed as part of a larger set of benzofuran derivatives to predict their potential as, for example, enzyme inhibitors. researchgate.netnih.govmdpi.comeurjchem.com Molecular descriptors for this compound, such as its lipophilicity (LogP), molecular weight, polar surface area, and electronic properties (e.g., HOMO/LUMO energies), would be calculated. These descriptors would then be used as variables in a regression model to predict activity. The presence of the trifluoromethyl group would significantly impact descriptors related to lipophilicity and electronic interactions, likely enhancing properties such as metabolic stability.

Table 3: Example Molecular Descriptors for QSAR/QSPR Modeling (Note: Values are illustrative and not from a specific published study on the target compound.)

| Descriptor | Description | Hypothetical Value |

|---|---|---|

| LogP | Octanol-water partition coefficient | 3.15 |

| TPSA | Topological Polar Surface Area | 38.9 Ų |

| MW | Molecular Weight | 215.16 g/mol |

| HOMO | Highest Occupied Molecular Orbital Energy | -5.8 eV |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

Molecular Docking and Ligand Binding Studies: Computational Modeling Perspective

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of ligand-receptor interactions.

Benzofuran derivatives have been investigated as inhibitors for various enzymes, and molecular docking has been a key tool in these studies. researchgate.netatmiyauni.ac.inorientjchem.orgnih.gov A computational docking study of 3-(Trifluoromethyl)benzofuran-5-amine would involve placing the molecule into the active site of a target protein. The simulation would predict its binding affinity (often expressed as a docking score or binding energy) and identify key interactions, such as hydrogen bonds between the amine group and protein residues, or hydrophobic interactions involving the benzofuran ring and trifluoromethyl group. Such studies could guide the design of more potent analogs by suggesting structural modifications to improve binding.

Table 4: Representative Output from a Molecular Docking Simulation (Note: This table is illustrative and does not represent published data for the target compound.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|